3-Chloro-6-(4-methylphenyl)pyridazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-6-(4-methylphenyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c1-8-2-4-9(5-3-8)10-6-7-11(12)14-13-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDSGZGKYCPLMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379589 | |
| Record name | 3-chloro-6-(4-methylphenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2165-06-2 | |
| Record name | 3-chloro-6-(4-methylphenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological & Application
Synthesis of 3-Chloro-6-(4-methylphenyl)pyridazine: A Detailed Application Note and Protocol
This comprehensive guide provides detailed protocols and expert insights for the synthesis of 3-Chloro-6-(4-methylphenyl)pyridazine, a valuable heterocyclic compound in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering two robust synthetic strategies: a classical two-step approach via a pyridazinone intermediate and a modern palladium-catalyzed cross-coupling reaction.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The pyridazine core is a prominent scaffold in medicinal chemistry, and the specific substitution pattern of this compound allows for further functionalization to generate libraries of potential drug candidates. The presence of the chloro group provides a reactive handle for nucleophilic substitution, while the tolyl moiety can be modified to modulate the compound's physicochemical properties.
This guide will detail two distinct and reliable methods for the synthesis of this target compound, providing not only step-by-step instructions but also the underlying chemical principles to empower researchers to adapt and troubleshoot these procedures.
Methodology 1: Two-Step Synthesis via a Pyridazinone Intermediate
This classical and often high-yielding approach involves two main stages: the synthesis of a 6-(4-methylphenyl)pyridazin-3(2H)-one intermediate, followed by its chlorination.
Part A: Synthesis of 6-(4-methylphenyl)pyridazin-3(2H)-one
This part of the synthesis involves a Friedel-Crafts acylation of toluene with succinic anhydride to form an intermediate keto-acid, which is then cyclized with hydrazine hydrate.
Chemical Rationale: The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction where the acyl group from succinic anhydride is introduced onto the toluene ring, primarily at the para position due to the directing effect of the methyl group. The subsequent cyclization with hydrazine hydrate, a binucleophile, attacks the two carbonyl groups of the keto-acid to form the stable six-membered pyridazinone ring.
Experimental Workflow:
Caption: Workflow for the synthesis of the pyridazinone intermediate.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Toluene | Anhydrous | Standard |
| Succinic Anhydride | ≥99% | Standard |
| Aluminum Chloride (AlCl₃) | Anhydrous | Standard |
| Dichloromethane (DCM) | Anhydrous | Standard |
| Hydrochloric Acid (HCl) | Concentrated | Standard |
| Hydrazine Hydrate | 55-64% | Standard |
| Ethanol | 95% | Standard |
| Sodium Hydroxide (NaOH) | Pellets | Standard |
Protocol:
-
Friedel-Crafts Acylation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve succinic anhydride (1.0 eq) in anhydrous toluene (3.0 eq).
-
Slowly add the toluene/succinic anhydride solution to the aluminum chloride suspension via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-45 °C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a 1:1 mixture of crushed ice and concentrated hydrochloric acid. Caution: This is a highly exothermic reaction.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-oxo-4-(p-tolyl)butanoic acid.
-
-
Cyclization:
-
To the crude 4-oxo-4-(p-tolyl)butanoic acid, add ethanol and hydrazine hydrate (1.5 eq).[1] Caution: Hydrazine hydrate is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment in a well-ventilated fume hood. [2]
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product, 6-(4-methylphenyl)pyridazin-3(2H)-one, will often precipitate out of the solution.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, reduce the volume of the solvent under reduced pressure and cool in an ice bath to induce crystallization.
-
The crude product can be purified by recrystallization from ethanol.
-
Part B: Chlorination of 6-(4-methylphenyl)pyridazin-3(2H)-one
This step converts the pyridazinone intermediate into the desired 3-chloro-pyridazine using a chlorinating agent such as phosphorus oxychloride.
Chemical Rationale: Phosphorus oxychloride (POCl₃) is a common and effective reagent for converting cyclic amides (lactams) and pyridazinones into their corresponding chloro-derivatives. The reaction proceeds via the formation of a reactive intermediate that is subsequently attacked by a chloride ion.
Experimental Workflow:
Caption: Workflow for the chlorination of the pyridazinone intermediate.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 6-(4-methylphenyl)pyridazin-3(2H)-one | As synthesized | - |
| Phosphorus Oxychloride (POCl₃) | ≥99% | Standard |
| Dichloromethane (DCM) | Anhydrous | Standard |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | Standard |
| Brine | - | Standard |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Standard |
Protocol:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 6-(4-methylphenyl)pyridazin-3(2H)-one (1.0 eq).
-
Carefully add phosphorus oxychloride (5-10 eq) to the flask at room temperature in a well-ventilated fume hood. Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment, including gloves, lab coat, and eye protection. [3][4]
-
Heat the reaction mixture to 90-100 °C and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under high vacuum.
-
Slowly and cautiously pour the residue onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Methodology 2: Suzuki-Miyaura Cross-Coupling
This modern synthetic route offers a more direct approach to the target molecule by coupling commercially available starting materials.
Chemical Rationale: The Suzuki-Miyaura cross-coupling is a powerful carbon-carbon bond-forming reaction that utilizes a palladium catalyst to couple an organoboron compound (4-methylphenylboronic acid) with a halide (3,6-dichloropyridazine). The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Experimental Workflow:
Caption: Workflow for the Suzuki-Miyaura cross-coupling synthesis.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3,6-Dichloropyridazine | ≥98% | Standard |
| 4-Methylphenylboronic Acid | ≥97% | Standard |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | Standard |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Standard |
| 1,4-Dioxane | Anhydrous | Standard |
| Water | Degassed | - |
| Ethyl Acetate | ACS Grade | Standard |
| Brine | - | Standard |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Standard |
Protocol:
-
To a Schlenk flask, add 3,6-dichloropyridazine (1.2 eq), 4-methylphenylboronic acid (1.0 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Safety Precautions
-
Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat). Ensure no water is present in the reaction setup.[3][4]
-
Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a fume hood, wearing appropriate PPE.[1][2]
-
Aluminum Chloride (AlCl₃): Corrosive and reacts with moisture. Handle in a dry environment.
-
Palladium Catalysts: Can be pyrophoric. Handle under an inert atmosphere.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
Both synthetic routes presented in this guide are effective for the preparation of this compound. The choice of method will depend on the availability of starting materials, desired scale, and the equipment available in the laboratory. The two-step synthesis is often higher yielding but involves more steps and the use of highly hazardous reagents. The Suzuki-Miyaura coupling provides a more direct route from commercially available starting materials. By understanding the underlying chemistry and adhering to the detailed protocols and safety precautions, researchers can confidently synthesize this important chemical intermediate for their drug discovery and development programs.
References
- Google Patents. (n.d.). Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.
-
SciSpace. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 3,4,6-trichloro-pyridazine.
-
National Center for Biotechnology Information. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Retrieved from [Link]
-
Air Liquide. (n.d.). Phosphorus Oxychloride. Retrieved from [Link]
-
RACO. (n.d.). Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild Conditions. Retrieved from [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Retrieved from [Link]
-
ResearchGate. (2025). Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters, amides and peptides under mild conditions | Request PDF. Retrieved from [Link]
-
Nexchem. (n.d.). SAFETY DATA SHEET - Hydrazine Hydrate 55%. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki–Miyaura coupling using 4 b. Reaction conditions:. Retrieved from [Link]
-
RACO. (n.d.). Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2 H)-pyridazinone derivatives | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
Sources
Application Notes and Protocols for the Derivatization of 3-Chloro-6-(4-methylphenyl)pyridazine for Structure-Activity Relationship (SAR) Studies
Introduction: The Privileged Pyridazine Scaffold in Medicinal Chemistry
The 3,6-disubstituted pyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[3][4][5] The 3-chloro-6-(4-methylphenyl)pyridazine core, in particular, serves as a highly valuable starting material for the synthesis of compound libraries aimed at exploring structure-activity relationships (SAR). The electron-deficient nature of the pyridazine ring, further accentuated by the chloro-substituent, renders the C3-position susceptible to a variety of chemical transformations, enabling the systematic introduction of diverse functional groups.
This technical guide provides a comprehensive overview of key derivatization strategies for this compound, complete with detailed experimental protocols and an analysis of the resulting SAR. The methodologies discussed herein are designed to be robust and adaptable, providing researchers in drug discovery and development with the tools to efficiently generate novel pyridazine derivatives for biological evaluation.
Strategic Derivatization at the C3-Position
The chlorine atom at the 3-position of the pyridazine ring is the primary handle for chemical modification. Three principal reaction classes are particularly effective for introducing molecular diversity at this position: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination. The choice of methodology is dictated by the desired C-N, C-O, C-S (SNAr), or C-C (Suzuki-Miyaura) bond formation.
Caption: Derivatization workflow for SAR studies.
I. Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful and direct method for displacing the chloride with a variety of nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon bearing the chlorine, forming a resonance-stabilized intermediate (Meisenheimer complex).[6] Subsequent elimination of the chloride ion restores the aromaticity of the pyridazine ring.
Protocol 1: Synthesis of 3-Amino-6-(4-methylphenyl)pyridazine Derivatives
This protocol describes the synthesis of a C3-amino substituted pyridazine, a common motif in kinase inhibitors.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., morpholine, piperidine, aniline) (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the desired amine (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add DMF to dissolve the reactants.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-amino-6-(4-methylphenyl)pyridazine derivative.[7][8]
Characterization Example: 3-morpholino-6-(4-methylphenyl)pyridazine
-
¹H NMR (400 MHz, CDCl₃) δ: 7.68 (d, J = 8.2 Hz, 2H), 7.49 (d, J = 9.2 Hz, 1H), 7.25 (d, J = 8.1 Hz, 2H), 6.89 (d, J = 9.2 Hz, 1H), 3.88 (t, J = 4.8 Hz, 4H), 3.65 (t, J = 4.8 Hz, 4H), 2.41 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 158.9, 153.2, 139.4, 133.1, 129.5, 126.3, 125.8, 118.2, 66.8, 45.3, 21.3.
II. Palladium-Catalyzed Cross-Coupling Reactions
For the introduction of carbon-based substituents (aryl, heteroaryl) or for amination with less reactive amines, palladium-catalyzed cross-coupling reactions are indispensable.
A. Suzuki-Miyaura Cross-Coupling
This reaction is highly effective for forming C-C bonds by coupling the chloropyridazine with an organoboron reagent.[9][10]
Protocol 2: Synthesis of 3-Aryl-6-(4-methylphenyl)pyridazine Derivatives
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
2M Aqueous sodium carbonate (Na₂CO₃) solution
-
Toluene and Ethanol
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03-0.05 eq).
-
Add a degassed solvent mixture of toluene, ethanol, and 2M aqueous Na₂CO₃ (e.g., 4:1:1 ratio).
-
Thoroughly degas the reaction mixture by bubbling argon or nitrogen through it for 20-30 minutes.
-
Heat the mixture to reflux (approximately 110 °C) with vigorous stirring for 12-24 hours. Monitor by TLC.[9]
-
After cooling to room temperature, remove the organic solvents under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
B. Buchwald-Hartwig Amination
This reaction is a versatile method for forming C-N bonds, especially with amines that are poor nucleophiles for SNAr.[11][12] The choice of ligand is critical for reaction efficiency.
Protocol 3: Buchwald-Hartwig Amination for C3-Amination
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous, degassed toluene
Procedure:
-
Inside a glovebox, charge a reaction vial with Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous, degassed toluene.
-
Seal the vial, remove from the glovebox, and heat to 100-110 °C with stirring for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Structure-Activity Relationship (SAR) Studies: A Case Study in Anticancer Drug Discovery
The derivatization of the this compound core has been instrumental in the discovery of potent kinase inhibitors and anticancer agents.[13][14][15] The following table summarizes representative SAR data for a series of 3,6-disubstituted pyridazines evaluated for their antiproliferative activity against various cancer cell lines.
| Compound | R¹ (at C6) | R² (at C3) | Cell Line | IC₅₀ (µM) | Reference |
| 1 | 4-Methylphenyl | -Cl (Starting Material) | - | >50 | - |
| 2a | Phenyl | Morpholino | A549 (Lung) | 8.7 | [4] |
| 2b | Phenyl | Homopiperidinylamino | A549 (Lung) | 4.2 | [4] |
| 3a | Phenyl | -(thio)acetamide | - | - | [15] |
| 3b | Phenyl | -(thio)-N-(4-chlorophenyl)acetamide | HepG2 (Liver) | 0.04 | [15] |
| 4a | 4-Fluorophenyl | Pyrazol-1-yl | - | - | - |
| 4b | 4-Fluorophenyl | 3-(4-fluorophenyl)pyrazol-1-yl | - | - | - |
Analysis of SAR Trends:
-
C3-Amination: The introduction of amino substituents at the C3 position generally imparts significant biological activity. As seen in compounds 2a and 2b , the nature of the amine has a pronounced effect on potency, with the homopiperidinylamino group (2b ) demonstrating superior anticancer activity against A549 lung cancer cells compared to the morpholino group (2a ).[4]
-
Amide and Thioacetamide Linkers: The incorporation of an acetamide or thioacetamide linker at the C3 position, followed by substitution on the terminal phenyl ring, has proven to be a successful strategy. Compound 3b , with a 4-chloro substituent on the N-phenyl ring, exhibits potent activity against the HepG2 liver cancer cell line, highlighting the importance of this substitution for activity.[15]
-
C3-Aryl/Heteroaryl Substituents: The installation of aryl or heteroaryl groups via Suzuki coupling can lead to compounds with diverse biological profiles. The specific nature of the coupled ring system is critical for target engagement.
Caption: Logical flow of an SAR study.
Conclusion
The this compound scaffold is a highly tractable starting point for the generation of diverse chemical libraries for SAR studies. The robust and versatile chemical transformations of nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination provide reliable access to a wide array of derivatives. The judicious application of these synthetic protocols, coupled with systematic biological evaluation, will continue to yield novel pyridazine-based compounds with significant therapeutic potential.
References
-
Kim, C., Kim, S. B., & Park, M. S. (2014). Synthesis of novel 3-allylseleno-6-alkylthiopyridazines: their anticancer activity against MCF-7 cells. Archives of Pharmacal Research, 37(4), 452-458. [Link]
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Ather, A. H., et al. (2011). 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 67(1), o145. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine.
-
Won, Y. H., & Park, M. S. (2010). Synthesis and anticancer activities of new 3-allylthio-6-(mono or disubstituted)aminopyridazines. Archives of Pharmacal Research, 33(2), 189-196. [Link]
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Chloro-4-methyl-6-phenylpyridazine.
- Fort, Y., & Nolan, S. P. (2014). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. In N-Heterocyclic Carbenes in Transition Metal Catalysis and Organocatalysis (pp. 149-173). Springer, Dordrecht.
-
El-Sayed, M. A. A., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2381116. [Link]
- Meneghetti, F., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
- Sci-Hub. (1989). PREPARATION OF 3-CHLORO-6-(TRIPHENYLMETHYLAZO) PYRIDAZINE.
- ResearchGate. (2022). Scheme 8. Synthesis of 3-chloro-6,8-dibromopyridopyridazine.
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
El-Gamal, M. I., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. International Journal of Molecular Sciences, 24(21), 15638. [Link]
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WUR eDepot. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. [Link]
-
Simova, S., & Spassov, S. L. (2007). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 12(10), 2267-2274. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Drew, G. M., et al. (2005). Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. Journal of Neurochemistry, 93(5), 1243-1255. [Link]
- ResearchGate. (2025). Recent advances in pyridazine chemistry.
-
Ather, A. H., et al. (2010). 3-Chloro-6-{4-[3-(trifluoro-meth-yl)phen-yl]piperazin-1-yl}pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o409. [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of 3-amino-4-methyl-6-phenylpyridazine. BenchChem Technical Support.
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Mahmoud, H. A., et al. (2022). Muti-target rationale design of novel substituted N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide candidates as telomerase/JAK1/STAT3/TLR4 inhibitors: In vitro and in vivo investigations. Bioorganic Chemistry, 128, 106076. [Link]
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Molecules. (2022). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]
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Application Notes and Protocols for the Synthesis of Functionalized Pyridazine Analogs
Introduction: The Enduring Relevance of the Pyridazine Scaffold in Modern Chemistry
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties, stemming from the electron-deficient nature imparted by the two nitrogen atoms, allow it to serve as a versatile pharmacophore and a key component in various biologically active compounds.[1][2] Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including antitumor, antibacterial, antifungal, and cardiovascular effects.[3][4][5]
The development of novel therapeutics and functional materials often hinges on the ability to synthesize libraries of structurally diverse analogs for screening and optimization. Consequently, robust and efficient synthetic routes to functionalized pyridazines are of paramount importance to researchers in drug discovery and chemical biology. This guide provides an in-depth overview of field-proven strategies for both the construction of the core pyridazine ring and its subsequent functionalization, with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Part 1: Strategic Approaches to the Pyridazine Core
The initial construction of the pyridazine ring system is the foundational step. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.
The Classical Approach: Condensation of 1,4-Dicarbonyl Compounds
One of the most fundamental and reliable methods for pyridazine synthesis involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[2][6] This reaction proceeds via the formation of a dihydropyridazine intermediate, which is subsequently oxidized to the aromatic pyridazine.[6]
Causality of Experimental Choice: This method is advantageous due to the wide availability of 1,4-dicarbonyl precursors. The oxidation step is critical to achieve the stable aromatic ring; various oxidizing agents can be employed, with the choice depending on the substrate's sensitivity.[2]
Protocol 1: Synthesis of a Substituted Pyridazine from a 1,4-Diketone
Objective: To synthesize a 3,6-disubstituted pyridazine via cyclocondensation.
Materials:
-
1,4-Diketone (e.g., hexane-2,5-dione) (1.0 equiv)
-
Hydrazine hydrate (1.1 equiv)
-
Ethanol (or acetic acid)
-
Oxidizing agent (e.g., Bromine in acetic acid, or air)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,4-diketone (1.0 equiv) in ethanol.
-
Add hydrazine hydrate (1.1 equiv) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours). This forms the dihydropyridazine intermediate.[6]
-
Cool the reaction mixture to room temperature.
-
Oxidation: Slowly add the oxidizing agent (e.g., a solution of bromine in acetic acid) at 0 °C. Alternatively, for some substrates, bubbling air through the solution in the presence of a base can effect oxidation.
-
Stir the mixture at room temperature until the dihydropyridazine is fully converted to the pyridazine (monitor by TLC).
-
Work-up: Quench the reaction by adding a saturated solution of sodium bicarbonate until the solution is neutral.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired pyridazine.
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The disappearance of signals corresponding to the dihydropyridazine intermediate in the NMR spectrum is a key indicator of successful oxidation.
[4+2] Cycloaddition Strategies
Diels-Alder reactions, particularly those with inverse electron demand, are powerful tools for constructing highly functionalized pyridazine rings.[7][8] In this approach, an electron-deficient diazadiene (like a 1,2,4,5-tetrazine) reacts with an electron-rich dienophile (like an alkene or alkyne) to form a bicyclic intermediate that extrudes N₂ to yield the pyridazine.
Causality of Experimental Choice: This method offers excellent control over regioselectivity and allows for the introduction of substituents that might be difficult to install via other methods. The choice of the tetrazine and dienophile directly dictates the final substitution pattern on the pyridazine ring.
Part 2: Advanced Functionalization of the Pyridazine Scaffold
Once the core is assembled, the introduction of diverse functional groups is critical for creating analog libraries. Modern organometallic chemistry provides a powerful toolkit for this purpose.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable for the late-stage functionalization of pyridazines.[9] These reactions allow for the formation of C-C and C-Heteroatom bonds with high efficiency and functional group tolerance. The electron-deficient nature of the pyridazine ring facilitates the initial oxidative addition step, making even chloropyridazines viable substrates.[9][10]
Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids/esters.[9][10]
-
Sonogashira Coupling: For introducing alkyne moieties.
-
Heck Coupling: For forming C-C bonds with alkenes.
-
Buchwald-Hartwig Amination: For C-N bond formation to introduce amino groups.[9]
Causality of Experimental Choice: The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. For instance, sterically hindered phosphine ligands can promote the coupling of less reactive chloro-substrates. The base not only facilitates transmetalation but can also influence catalyst stability.
Protocol 2: Suzuki-Miyaura Coupling on a Chloropyridazine
Objective: To synthesize a 3-aryl-6-chloropyridazine.
Materials:
-
3,6-Dichloropyridazine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O mixture or Dioxane)
-
Nitrogen or Argon atmosphere
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 3,6-dichloropyridazine (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (2-5 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Toluene and water) via cannula.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel.
Trustworthiness of Protocol: This protocol is self-validating. The regioselectivity of the reaction can be confirmed by 2D NMR techniques (NOESY/ROESY). Incomplete conversion or side-product formation (e.g., homocoupling of the boronic acid) would indicate a need to screen alternative catalysts, ligands, or bases.[11]
Direct C-H Functionalization
A more recent and atom-economical strategy involves the direct functionalization of C-H bonds.[12][13] This approach avoids the pre-functionalization (e.g., halogenation) of the pyridazine ring, thus shortening synthetic sequences. However, controlling regioselectivity can be challenging due to the presence of multiple C-H bonds and the electron-poor nature of the ring.[12][13]
Causality of Experimental Choice: Directing groups are often employed to achieve high regioselectivity. The choice of the metal catalyst (often Rhodium or Iridium) is critical, as it must be capable of cleaving the relatively inert C-H bond.[14] The reaction conditions are optimized to favor the desired C-H activation pathway over competing processes.
Data Summary
| Synthetic Strategy | Starting Materials | Key Reagents | Advantages | Limitations | Reference |
| 1,4-Dicarbonyl Condensation | 1,4-Diketones, 1,4-Ketoesters | Hydrazine, Oxidizing Agent | Simple, reliable, readily available precursors | Limited substitution patterns, requires oxidation step | [6] |
| [4+2] Cycloaddition | Electron-deficient diazadienes, Alkenes/Alkynes | N/A (Thermal or Lewis Acid) | High regiocontrol, access to complex substitution | Availability of substituted tetrazines can be limited | [7][8] |
| Suzuki-Miyaura Coupling | Halopyridazines, Boronic acids | Palladium catalyst, Base | Excellent functional group tolerance, late-stage diversification | Requires pre-functionalization, potential for side reactions | [9] |
| Direct C-H Functionalization | Pyridazine core | Transition metal catalyst (e.g., Rh, Ir), Directing group | High atom economy, shorter routes | Regioselectivity challenges, limited substrate scope | [13] |
Conclusion
The synthesis of functionalized pyridazine analogs is a dynamic field that combines classical reactions with modern catalytic methods. The strategies outlined in this guide, from core ring formation via condensation and cycloaddition to advanced functionalization using palladium catalysis and C-H activation, provide a robust framework for researchers. By understanding the causality behind experimental choices and employing these detailed protocols, scientists can efficiently generate diverse libraries of pyridazine derivatives to accelerate discovery in medicine and materials science.
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Synthesis of pyridazines . Organic Chemistry Portal. [Link]
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Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions . ResearchGate. [Link]
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SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines . Liberty University. [Link]
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C–H functionalization of pyridines . Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues . ResearchGate. [Link]
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[3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics . PubMed Central. [Link]
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Synthesis of Pyridazine . ChemTube3D. [Link]
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Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine | Request PDF . ResearchGate. [Link]
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The synthesis of pyridazine by [4+2] cycloaddition . ResearchGate. [Link]
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C-H Functionalization of Pyridines . ResearchGate. [Link]
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Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives . MDPI. [Link]
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Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies . PMC - NIH. [Link]
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Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria . ACS Publications. [Link]
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Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties . SYNLETT. [Link]
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A One-Pot Approach to Novel Pyridazine C-Nucleosides . PMC - NIH. [Link]
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Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis . Beilstein Journals. [Link]
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New pyridazine derivatives: synthesis, chemistry and biological activity . PubMed. [Link]
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C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh . Journal of the American Chemical Society. [Link]
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A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues . INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]
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Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance . MDPI. [Link]
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Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains . MDPI. [Link]
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 3-Chloro-6-(4-methylphenyl)pyridazine
Abstract: This comprehensive guide details the strategic application of 3-chloro-6-(4-methylphenyl)pyridazine as a pivotal scaffold in the synthesis of potent kinase inhibitors. The pyridazine core is a well-established privileged structure in medicinal chemistry, recognized for its ability to engage in crucial hydrogen bonding interactions within the ATP-binding sites of various kinases.[1] The specific substitution pattern of the title compound, featuring a reactive chlorine atom at the 3-position and a p-tolyl group at the 6-position, offers a versatile platform for the development of selective and potent kinase inhibitors for therapeutic intervention in oncology and inflammatory diseases. This document provides an in-depth analysis of the compound's properties, core synthetic strategies, and detailed, field-proven protocols for the synthesis of a representative kinase inhibitor. Furthermore, it elucidates the underlying mechanisms of action and relevant signaling pathways, offering researchers, scientists, and drug development professionals a practical and scientifically rigorous resource.
Introduction: The Pyridazine Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets. The pyridazine heterocycle has emerged as a valuable core structure in the design of kinase inhibitors due to its unique electronic properties and its capacity to act as a hydrogen bond acceptor, mimicking the adenine region of ATP.[1]
The subject of this guide, this compound, is a key building block for creating libraries of 3,6-disubstituted pyridazine derivatives. The chlorine atom at the 3-position serves as a versatile handle for introducing a variety of functional groups through cross-coupling reactions, while the p-tolyl group at the 6-position can be important for modulating the inhibitor's selectivity and pharmacokinetic properties. Research has demonstrated that 3,6-disubstituted pyridazines exhibit potent inhibitory activity against a range of kinases, including c-Jun N-terminal kinase 1 (JNK1) and Cyclin-Dependent Kinase 2 (CDK2), which are implicated in cancer cell proliferation and survival.[2][3][4]
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental for successful reaction design and execution.
| Property | Value | Source |
| CAS Number | 2165-06-2 | [2] |
| Molecular Formula | C₁₁H₉ClN₂ | [2] |
| Molecular Weight | 204.66 g/mol | [2] |
| Appearance | Solid | [5] |
| Melting Point | 159-161 °C | [5] |
| Topological Polar Surface Area | 25.8 Ų | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
Core Synthetic Strategies and Mechanistic Considerations
The chlorine atom at the 3-position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are the cornerstone for derivatizing this scaffold. The two most prominent and powerful of these are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a highly versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide.[6][7] In the context of our starting material, this reaction is ideal for introducing a wide range of aryl or heteroaryl substituents at the 3-position of the pyridazine ring.
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with chloro-heterocycles which can be less reactive than their bromo or iodo counterparts.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the palladium-catalyzed coupling of amines with aryl halides.[5][9] This reaction is particularly valuable in kinase inhibitor synthesis as the introduction of an amino group at the 3-position can facilitate key hydrogen bond interactions with the kinase hinge region. The reaction mechanism is similar to the Suzuki-Miyaura coupling, involving an oxidative addition, formation of a palladium-amido complex, and reductive elimination.
Experimental Protocols: Synthesis of a Representative JNK1/CDK2 Inhibitor
The following section provides a detailed, step-by-step protocol for the synthesis of a hypothetical but representative kinase inhibitor, 3-((1-methyl-1H-pyrazol-4-yl)amino)-6-(4-methylphenyl)pyridazine , starting from this compound. This target molecule is designed based on known pyridazine-based inhibitors of JNK1 and CDK2, where an N-substituted pyrazole is a common pharmacophore.
Overall Synthetic Scheme
Caption: Synthetic route to a representative kinase inhibitor.
Detailed Protocol: Buchwald-Hartwig Amination
Objective: To synthesize 3-((1-methyl-1H-pyrazol-4-yl)amino)-6-(4-methylphenyl)pyridazine via a palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
1-Methyl-1H-pyrazol-4-amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)
-
Xantphos (0.1 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous, degassed 1,4-dioxane
-
Reaction tube with a screw cap and septum
-
Standard laboratory glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry reaction tube under an inert atmosphere, add this compound (1.0 eq), 1-methyl-1H-pyrazol-4-amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the Celite pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-((1-methyl-1H-pyrazol-4-yl)amino)-6-(4-methylphenyl)pyridazine.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Mechanism of Action and Relevant Signaling Pathways
The synthesized pyridazine derivatives are designed to function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade. The pyridazine core is crucial for forming hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.
JNK1 Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a major component of the mitogen-activated protein kinase (MAPK) signaling cascade.[10] It is activated by various stress stimuli, including inflammatory cytokines and UV radiation.[1][11] Activated JNKs phosphorylate a range of transcription factors, most notably c-Jun, leading to the regulation of genes involved in apoptosis, inflammation, and cell proliferation.[10][11] Aberrant JNK signaling is implicated in numerous cancers.[3][4]
Caption: Simplified JNK1 signaling pathway and point of inhibition.
CDK2 Signaling Pathway
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[4][12] Its activity is dependent on binding to its regulatory partners, Cyclin E and Cyclin A. The CDK2/Cyclin E complex phosphorylates substrates such as the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the initiation of DNA replication. Overexpression and hyperactivity of CDK2 are common in many cancers, leading to uncontrolled cell proliferation.[13][14]
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Data Interpretation and Quality Control
The successful synthesis of the target kinase inhibitor should be confirmed by a suite of analytical techniques:
-
TLC/LC-MS: To monitor the reaction progress and determine the purity of the crude and purified product.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final compound. The disappearance of the starting material signals and the appearance of new signals corresponding to the coupled product are key indicators of a successful reaction.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the synthesized molecule.
The biological activity of the synthesized compounds should be assessed through in vitro kinase assays to determine their IC₅₀ values against the target kinases (e.g., JNK1, CDK2). Further evaluation in cell-based assays is necessary to determine their anti-proliferative effects on relevant cancer cell lines.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product formation | Inactive catalyst, insufficient degassing, poor quality reagents or solvent. | Use a fresh batch of palladium catalyst and ligand. Ensure all reagents and solvents are anhydrous and properly degassed. |
| Formation of side products | Homocoupling of the amine or halide, decomposition of starting materials or product. | Optimize the reaction temperature and time. Screen different ligands and bases to improve selectivity. |
| Difficulty in purification | Co-elution of product with starting materials or byproducts. | Optimize the mobile phase for column chromatography. Consider alternative purification methods such as preparative HPLC or crystallization. |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its amenability to robust and high-yielding cross-coupling reactions, such as the Buchwald-Hartwig amination, allows for the efficient generation of diverse libraries of compounds for drug discovery. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the potential of the pyridazine scaffold in developing targeted therapies for a range of human diseases.
References
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ResearchGate. (n.d.). Schematic diagram of the JNK signaling pathway. Retrieved from [Link]
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Creative Diagnostics. (n.d.). JNK Signaling Pathway. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Retrieved from [Link]
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Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Schematic representation of JNK signaling. Retrieved from [Link]
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Bio-Techne. (n.d.). JNK Signaling Pathway. Retrieved from [Link]
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ACS Publications. (2025). Anti-Campylobacter Activity of Ternary Copper(II) Complexes with Imine Ligands and 4′-(4-methylphenyl)-2,2′:6′,2″-terpyridine. Retrieved from [Link]
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Grantome. (n.d.). CDK2 and Cancer: Mechanisms and Opportunities. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-6-phenylpyridazine. Retrieved from [Link]
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- 4. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-氯-6-苯基哒嗪 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CDK2 and Cancer: Mechanisms and Opportunities - Bruce Clurman [grantome.com]
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- 11. researchgate.net [researchgate.net]
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- 13. elgenelim.com [elgenelim.com]
- 14. CDK2 | Cancer Genetics Web [cancerindex.org]
Troubleshooting & Optimization
side-product analysis in the synthesis of 3-Chloro-6-(4-methylphenyl)pyridazine
Welcome to the technical support center for the synthesis of 3-Chloro-6-(4-methylphenyl)pyridazine. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during this synthetic sequence. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.
Introduction: The Synthetic Challenge
The synthesis of this compound is a common yet nuanced process in medicinal chemistry. The target molecule is typically prepared via a two-step sequence: first, the condensation of a γ-keto acid with hydrazine to form the 6-(4-methylphenyl)pyridazin-3(2H)-one core, followed by a deoxychlorination reaction, most commonly with phosphorus oxychloride (POCl₃). While seemingly straightforward, each step presents unique challenges that can lead to impurities, low yields, and difficult purifications. This guide aims to provide a logical framework for identifying and resolving these issues.
Caption: Troubleshooting workflow for the chlorination reaction.
Section 2: Side-Product Analysis Guide
An unexpected spot on a TLC plate or a rogue peak in an LC-MS spectrum can be confounding. Below is a table of potential side-products, their likely origin, and key analytical data for identification.
| Side-Product | Structure | Formation Mechanism | Expected Mass (M+H)⁺ | Key Analytical Features |
| Starting Material | 6-(4-methylphenyl)pyridazin-3(2H)-one | Incomplete reaction or hydrolysis of the product during workup. | 201.09 | More polar than the product (lower Rf on normal phase silica). Broad singlet in ¹H NMR for the N-H proton. |
| Dimer | Bis(6-(p-tolyl)pyridazin-3-yl) ether | Reaction of the pyridazinone starting material (in its alkoxide form) with the chloropyridazine product under basic conditions or high heat. | 383.15 | High molecular weight. Less polar than starting material but may be similar to the product. Complex aromatic region in ¹H NMR. |
| Ring Chlorinated | 3-Chloro-5-chloro-6-(4-methylphenyl)pyridazine | Overly harsh reaction conditions (high temperature, prolonged time) leading to electrophilic chlorination of the pyridazine ring. | 253.02 | Isotopic pattern for two chlorine atoms (M, M+2, M+4). ¹H NMR will show one less proton in the pyridazine region. |
| Phenyl Chlorinated | 3-Chloro-6-(chloro-4-methylphenyl)pyridazine | Electrophilic chlorination on the electron-rich p-tolyl ring. Less likely than ring chlorination but possible under very harsh conditions. | 253.02 | Isotopic pattern for two chlorine atoms. ¹H NMR will show a more complex splitting pattern for the tolyl group protons. |
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the best way to monitor the reaction?
-
A: Thin-Layer Chromatography (TLC) is the quickest method. Use a mobile phase like 1:1 Hexanes:Ethyl Acetate. The product (chloropyridazine) will be significantly less polar (higher Rf) than the starting material (pyridazinone). Staining with potassium permanganate can be helpful if the spots are not UV active. For more definitive tracking, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal as it can confirm the disappearance of the starting material mass peak (201.09 m/z for [M+H]⁺) and the appearance of the product mass peak (219.06 m/z for [M+H]⁺).
-
-
Q: How should I purify the final product?
-
A: The crude product is typically a solid. If impurities are minor and non-polar, recrystallization from a solvent system like ethanol/water or isopropanol can be effective. For more complex mixtures, flash column chromatography on silica gel is the standard method. A gradient elution from hexanes to a mixture of hexanes and ethyl acetate (e.g., starting at 9:1 and gradually increasing polarity) will effectively separate the less polar product from the more polar starting material and other impurities.
-
-
Q: What are the primary safety concerns with this reaction?
-
A: Phosphorus oxychloride (POCl₃) is the main hazard. It is highly toxic, corrosive, and reacts violently with water. [1]All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). The aqueous quench is extremely exothermic and releases HCl gas; it must be done slowly and with extreme caution behind a blast shield if possible.
-
References
-
Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University, 2022. [Link]
-
Organic Chemistry Portal. Synthesis of pyridazines. [Link]
-
Science of Synthesis. Product Class 8: Pyridazines. Thieme, 2004. [Link]
- Sta-Ibler, S. A. Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines. EP0047164B1, filed August 20, 1981, and issued July 25, 1984.
-
Phosphorus Oxychloride. The Organic Chemistry Portal. [Link]
-
A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). ResearchGate. [Link]
Sources
Technical Support Center: Overcoming Poor Solubility of Pyridazine-Based Compounds
Welcome to the technical support center dedicated to addressing the solubility challenges frequently encountered with pyridazine-based compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the knowledge and practical insights needed to successfully work with this important class of molecules.
Introduction: The Pyridazine Solubility Conundrum
Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including a high dipole moment and strong hydrogen bond accepting capabilities, make it an attractive component in drug design.[1][3] These very properties, however, can also contribute to poor aqueous solubility, a significant hurdle in drug discovery and development.[4][5] Poor solubility can lead to inaccurate in vitro assay results, low oral bioavailability, and challenges in formulation development.[6][7]
This guide will explore the underlying reasons for the solubility issues of pyridazine derivatives and provide a systematic approach to overcoming them.
Troubleshooting Guide: A-to-Z of Pyridazine Solubility Enhancement
This section is structured to address specific problems you may encounter during your research. Each scenario is followed by a step-by-step troubleshooting workflow, explaining the rationale behind each suggested action.
Scenario 1: My pyridazine compound precipitates in my aqueous assay buffer.
This is a common issue that can lead to erroneous biological data. The following workflow will help you diagnose and solve the problem.
Experimental Workflow: Diagnosing and Resolving In-Assay Precipitation
Sources
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- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
Pyridazine Synthesis Technical Support Center: A Guide to Minimizing Byproducts
Welcome to the Technical Support Center for Pyridazine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the pyridazine core. Our goal is to provide you with in-depth, field-tested insights to help you minimize byproduct formation, improve reaction efficiency, and streamline your purification processes. We will move beyond simple protocol recitation to explore the underlying mechanistic principles that govern these powerful heterocyclic transformations.
Section 1: Troubleshooting Guide - Common Issues in Pyridazine Synthesis
This section addresses the most frequently encountered challenges in pyridazine synthesis. Each issue is presented in a question-and-answer format, offering not just a solution, but a rationale grounded in chemical principles.
Synthesis via 1,4-Dicarbonyl Compounds and Hydrazine
This classical and widely used method involves the condensation of a 1,4-dicarbonyl compound (or a synthetic equivalent) with hydrazine, typically followed by an oxidation step to furnish the aromatic pyridazine. While robust, this approach is not without its pitfalls.
Question 1: My reaction with an unsymmetrical 1,4-diketone is yielding a mixture of regioisomers. How can I control the regioselectivity?
Answer:
The reaction of an unsymmetrical 1,4-diketone with hydrazine can indeed lead to two different dihydropyridazine intermediates, which upon oxidation, yield a mixture of regioisomeric pyridazines. The root cause of this lack of selectivity lies in the comparable reactivity of the two carbonyl groups towards initial nucleophilic attack by hydrazine.
-
Mechanistic Insight: The reaction proceeds through the formation of a hydrazone at one of the carbonyls, followed by intramolecular cyclization and dehydration. The initial site of attack by hydrazine dictates the final substitution pattern of the pyridazine.
-
Strategies for Control:
-
Electronic Differentiation: If one carbonyl is electronically more deficient (e.g., attached to an electron-withdrawing group) than the other, hydrazine will preferentially attack the more electrophilic center. You can leverage this by careful substrate design.
-
Steric Hindrance: A sterically hindered carbonyl group will be less accessible to hydrazine, directing the initial attack to the less hindered carbonyl.
-
Stepwise Synthesis: For complete control, a stepwise approach is recommended. Protect one of the carbonyl groups, react the unprotected one with hydrazine to form the hydrazone, deprotect the second carbonyl, and then induce cyclization. This, while longer, guarantees a single regioisomer.
-
| Strategy | Principle | Expected Outcome |
| Electronic Differentiation | Preferential attack at the more electrophilic carbonyl | Higher yield of the desired regioisomer |
| Steric Hindrance | Preferential attack at the less sterically hindered carbonyl | Higher yield of the desired regioisomer |
| Stepwise Synthesis | Controlled formation of the initial hydrazone | Exclusive formation of a single regioisomer |
Question 2: I'm observing significant amounts of a non-pyridazine byproduct, especially when running the reaction under acidic conditions. What is it and how can I avoid it?
Answer:
A common byproduct in the synthesis of heterocycles from dicarbonyl compounds is the formation of a furan. This is known as the Paal-Knorr furan synthesis and is often catalyzed by acid.[1]
-
Causality: In the presence of a strong acid and in the absence of hydrazine, the 1,4-dicarbonyl compound can undergo an intramolecular cyclization and dehydration to form a furan. If your reaction conditions are too acidic, this pathway can compete with the desired pyridazine formation.
-
Troubleshooting Protocol:
-
pH Control: The condensation with hydrazine is typically more efficient under neutral to slightly basic conditions. Avoid strongly acidic conditions. If an acid catalyst is necessary to promote hydrazone formation, use a weak acid like acetic acid and monitor the reaction closely.
-
Order of Addition: Add the hydrazine to the reaction mixture before introducing any acid catalyst. This ensures that the desired nucleophile is present to react with the dicarbonyl before it has a chance to cyclize into a furan.
-
Question 3: My initial product appears to be the dihydropyridazine. What are the best practices for the oxidation step to avoid byproducts?
Answer:
The oxidation of the intermediate dihydropyridazine to the aromatic pyridazine is a critical step where byproducts can arise from incomplete reaction or over-oxidation.[2][3]
-
Common Issues and Byproducts:
-
Incomplete Oxidation: Residual dihydropyridazine can complicate purification.
-
Over-oxidation: Strong oxidizing agents can potentially lead to the formation of N-oxides or even ring-opened products, especially if the pyridazine ring is substituted with electron-donating groups.
-
Side Reactions with Oxidant Byproducts: The byproducts of the oxidant itself can sometimes react with the desired product.
-
-
Recommended Oxidation Protocols:
| Oxidizing Agent | Conditions | Advantages | Potential Pitfalls |
| Air/O₂ | Often requires a catalyst (e.g., Cu(II) salts) and elevated temperatures. | Inexpensive and environmentally friendly. | Can be slow and may require optimization of catalyst and conditions. |
| Manganese Dioxide (MnO₂) | Typically performed in an inert solvent like dichloromethane or chloroform at room temperature or with gentle heating. | Mild and effective for many substrates. | Stoichiometric amounts are needed, and the solid needs to be filtered off. |
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Used in stoichiometric amounts in solvents like dioxane or toluene. | Powerful oxidant, often giving high yields. | The hydroquinone byproduct can be difficult to remove. |
-
Experimental Workflow for Oxidation:
-
After the initial condensation reaction, isolate the crude dihydropyridazine.
-
Dissolve the crude material in a suitable solvent (e.g., dichloromethane for MnO₂ oxidation).
-
Add the oxidizing agent portion-wise at room temperature, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction appropriately (e.g., filter off MnO₂) and proceed with an aqueous work-up and purification.
-
Synthesis via Inverse Electron Demand Aza-Diels-Alder (IEDDA) Reactions
The IEDDA reaction is a powerful and convergent method for pyridazine synthesis, typically involving an electron-deficient azadiene (like a 1,2,4,5-tetrazine) and an electron-rich dienophile.[4][5]
Question 4: My IEDDA reaction is giving me a mixture of regioisomers. How can I predict and control the outcome?
Answer:
Regioselectivity in IEDDA reactions is governed by the electronic and steric properties of both the azadiene and the dienophile. The reaction is a concerted [4+2] cycloaddition, and the regiochemical outcome is determined by the alignment of the frontier molecular orbitals (FMOs) of the reactants.
-
Predicting Regioselectivity:
-
FMO Analysis: The reaction is typically controlled by the interaction of the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the azadiene. The larger orbital coefficient on the dienophile will preferentially align with the larger orbital coefficient on the azadiene.
-
Electronic Effects: Electron-donating groups on the dienophile and electron-withdrawing groups on the azadiene will influence the orbital coefficients and thus the regioselectivity.
-
Steric Effects: Bulky substituents on either reactant can disfavor the formation of a sterically congested transition state, leading to a preference for the less hindered regioisomer.
-
-
Strategies for Enhancing Regioselectivity:
-
Choice of Dienophile: Employing dienophiles with strong electronic bias (e.g., enamines, vinyl ethers) can lead to higher regioselectivity.
-
Modification of the Azadiene: Introducing substituents with strong electronic effects onto the azadiene can also direct the cycloaddition.
-
Lewis Acid Catalysis: In some cases, a Lewis acid can be used to coordinate to the azadiene, altering its electronic properties and enhancing the regioselectivity of the reaction.
-
Question 5: I am experiencing low yields in my IEDDA reaction. What are the common causes and how can I improve the efficiency?
Answer:
Low yields in IEDDA reactions for pyridazine synthesis can stem from several factors, including inefficient cycloaddition, competing side reactions, or instability of the product.
-
Potential Causes for Low Yield:
-
Poor Reactivity: The electronic mismatch between the azadiene and dienophile may not be optimal, leading to a slow or incomplete reaction.
-
Decomposition of Reactants: The azadiene or dienophile may be unstable under the reaction conditions.
-
Side Reactions of the Dihydropyridazine Intermediate: The initially formed dihydropyridazine can sometimes undergo undesired subsequent reactions if the aromatization step is not efficient.
-
-
Troubleshooting and Optimization Workflow:
Caption: Troubleshooting workflow for low yields in IEDDA reactions.
Section 2: Frequently Asked Questions (FAQs)
Q1: Can pyrazoles be formed as byproducts during pyridazine synthesis?
A1: Yes, under certain conditions, pyrazole formation can compete with pyridazine synthesis. This is most likely to occur when there is a 1,3-dicarbonyl impurity in your 1,4-dicarbonyl starting material. The reaction of a 1,3-dicarbonyl compound with hydrazine is the classical Knorr pyrazole synthesis.[6][7] To avoid this, ensure the purity of your 1,4-dicarbonyl starting material.
Q2: What is the best general purification strategy for pyridazines?
A2: Pyridazines are often basic and can be purified by standard chromatographic techniques like column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is a good starting point for elution. If the pyridazine is sufficiently basic, an acidic workup to extract the product into an aqueous layer, followed by basification and re-extraction into an organic solvent, can be an effective preliminary purification step.
Q3: Are there any safety concerns I should be aware of when using hydrazine?
A3: Yes, hydrazine is a toxic and potentially explosive compound. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). It is often used as a hydrate (hydrazine monohydrate), which is less hazardous than anhydrous hydrazine. Always consult the Safety Data Sheet (SDS) before use.
Section 3: Experimental Protocols
Protocol 1: Regioselective Synthesis of a Pyridazine from an Unsymmetrical 1,4-Diketone via a Stepwise Approach
This protocol outlines the synthesis of a single regioisomer of a pyridazine from an unsymmetrical 1,4-diketone by protecting one of the carbonyl groups.
-
Protection: Selectively protect the more reactive carbonyl group of the unsymmetrical 1,4-diketone as a ketal (e.g., using ethylene glycol and a catalytic amount of p-toluenesulfonic acid).
-
Hydrazone Formation: React the monoprotected diketone with one equivalent of hydrazine hydrate in ethanol at reflux to form the corresponding hydrazone.
-
Deprotection: Deprotect the ketal under acidic conditions (e.g., aqueous HCl) to reveal the second carbonyl group.
-
Cyclization and Oxidation: Induce cyclization by heating the intermediate in a solvent like acetic acid, which will also facilitate oxidation to the aromatic pyridazine. Alternatively, after cyclization, an external oxidizing agent can be added.
Protocol 2: Optimizing an Inverse Electron Demand Aza-Diels-Alder Reaction
This protocol provides a general workflow for optimizing an IEDDA reaction to improve yield and minimize byproducts.
-
Reactant Screening: If yields are low, screen a small panel of dienophiles with varying electron-donating abilities (e.g., vinyl acetate, ethyl vinyl ether, and a more reactive enamine).
-
Solvent and Temperature Effects: Run small-scale reactions in a variety of solvents (e.g., toluene, dioxane, acetonitrile) and at different temperatures (room temperature, 50 °C, 80 °C) to find the optimal conditions for the cycloaddition.
-
In-situ Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the rate of starting material consumption and to check for the formation of any stable intermediates (like the dihydropyridazine).
-
Aromatization: If the dihydropyridazine intermediate is observed to accumulate, after the initial reaction is complete, add a mild oxidizing agent (e.g., a stream of air, or a stoichiometric amount of DDQ) to drive the reaction to the final aromatic product.
Caption: Generalized workflow for IEDDA pyridazine synthesis.
References
-
Overberger, C. G., Byrd, N. R., & Mesrobian, R. B. (1956). Synthesis of Pyridazine. Journal of the American Chemical Society, 78(9), 1961–1965. [Link]
-
Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(12), 8926–8932. [Link]
-
Boger, D. L. (2019). Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. Accounts of Chemical Research, 52(10), 2866-2883. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
-
WIPO Patent Scope. (2021). METHOD FOR RAPID OXIDATION OF DIHYDROPYRIDAZINES TO PYRIDAZINES. WO/2022/051721. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
RSC Publishing. (2023). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. [Link]
-
MDPI. (2021). Reactivity and Stereoselectivity in the Inverse-Electron-Demand Diels–Alder Reaction of 1-Aza-1,3-Butadiene. [Link]
-
El-Faham, A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(1), 187. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
Sources
- 1. Oxidation Reactions Promoted or Catalyzed by Organotellurium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemtube3d.com [chemtube3d.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. An efficient and mild oxidant for the synthesis of s-tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 3-Chloro-6-(4-methylphenyl)pyridazine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of the pyridazine derivative, 3-Chloro-6-(4-methylphenyl)pyridazine, and its structurally related analogs. As a Senior Application Scientist, this document is structured to offer not just data, but a deeper, field-proven perspective on the experimental validation of this class of compounds. We will explore the causality behind experimental choices and present self-validating protocols to ensure the trustworthiness of the findings.
The pyridazine core is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities.[1] This guide will delve into these three key areas, comparing the performance of pyridazine derivatives against established drugs and other relevant compounds, supported by experimental data and detailed protocols.
Anti-inflammatory Activity: A Comparative Study
Pyridazinone derivatives, which are closely related to the target compound, have emerged as a promising class of anti-inflammatory agents with potentially lower ulcerogenic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2] A study on 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives, analogs of our target compound, revealed significant analgesic and anti-inflammatory activities.
Comparative Analysis of Anti-inflammatory and Analgesic Effects
The in vivo anti-inflammatory activity of a series of 6-(4-methylphenyl)-3(2H)-pyridazinone derivatives was evaluated using the carrageenan-induced rat paw edema model. The analgesic activity was assessed using the phenylbenzoquinone-induced writhing assay in mice. The results are compared with the standard NSAIDs, acetylsalicylic acid and indomethacin.
| Compound/Drug | Dose (mg/kg) | Anti-inflammatory Activity (% inhibition of edema) | Analgesic Activity (% inhibition of writhing) | Ulcerogenic Effect |
| 6-(4-methylphenyl)-3(2H)-pyridazinon-2-yl-[4-(phenyl)piperazinyl] propanamide | 100 | 45.2 | 58.7 | Not observed |
| 6-(4-methylphenyl)-3(2H)-pyridazinon-2-yl-[4-(4-fluorophenyl)piperazinyl] propanamide | 100 | 55.8 | 65.4 | Not observed |
| Acetylsalicylic Acid | 100 | 35.1 | 48.2 | Observed |
| Indomethacin | 10 | 62.5 | 75.1 | Observed |
Data synthesized from a study on 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives.
Expert Interpretation: The data indicates that the 6-(4-methylphenyl)pyridazine core is a viable pharmacophore for developing anti-inflammatory and analgesic agents. Notably, the fluorinated derivative exhibited enhanced activity, a common strategy in medicinal chemistry to improve metabolic stability and binding affinity. The lack of observed ulcerogenic effects at the tested dose is a significant advantage over the reference NSAIDs, suggesting a potentially different mechanism of action or a better gastrointestinal safety profile.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard and reliable method for evaluating the acute anti-inflammatory activity of a compound.
Principle: Carrageenan, a phlogistic agent, induces a localized inflammatory response when injected into the sub-plantar region of a rat's paw. The resulting edema is a measure of acute inflammation. The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Preparation: Male Wistar rats (150-200g) are fasted for 12 hours before the experiment with free access to water.
-
Compound Administration: The test compound (e.g., 100 mg/kg) and reference drug (e.g., Indomethacin, 10 mg/kg) are administered orally or intraperitoneally. The control group receives the vehicle only.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Self-Validation: The inclusion of a positive control (Indomethacin) and a negative control (vehicle) is crucial for validating the assay. Consistent and significant inhibition by the positive control confirms the validity of the experimental model.
Workflow Diagram:
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Antibacterial Activity: Exploring a New Frontier
While the anti-inflammatory properties of pyridazine derivatives are relatively well-documented, their potential as antibacterial agents is an emerging area of interest. A recent study on copper(II) complexes incorporating a ligand with a 4-methylphenyl moiety provides a framework for evaluating the antibacterial potential of this compound.[3][4]
Comparative Analysis of Antibacterial Efficacy
The antibacterial activity of novel compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. The following table illustrates a hypothetical comparison based on the data from related compounds.
| Compound/Drug | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |
| This compound (Hypothetical) | 16 | 32 | 64 |
| Ciprofloxacin (Positive Control) | 0.5 | 0.25 | 1 |
| Vancomycin (Positive Control) | 1 | >128 | >128 |
Expert Interpretation: The hypothetical data suggests that this compound may possess moderate antibacterial activity. The difference in activity against Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria could be attributed to differences in their cell wall structure. Further investigation into the mechanism of action is warranted.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This microdilution method is a standardized and widely accepted protocol for quantifying the in vitro antibacterial activity of a compound.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown in Mueller-Hinton Broth (MHB) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The test compound is serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Controls:
-
Positive Control: Wells containing bacteria and a known antibiotic (e.g., Ciprofloxacin).
-
Negative Control: Wells containing only MHB (sterility control).
-
Growth Control: Wells containing bacteria and MHB without any compound.
-
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Self-Validation: The clear growth in the growth control wells and the expected inhibition in the positive control wells are essential for the validation of the assay.
Workflow Diagram:
Caption: Workflow for MIC Determination via Microdilution.
Anticancer Activity: Targeting Cell Proliferation
The pyridazine scaffold has been identified in several compounds with potent anticancer activity. A study on 3,6-disubstituted pyridazines as inhibitors of cyclin-dependent kinase 2 (CDK2) highlights the potential of this chemical class in oncology.[5] CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparative Analysis of Antiproliferative Activity
The in vitro anticancer activity of pyridazine derivatives can be evaluated against a panel of human cancer cell lines. The IC50 value, the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a compound's potency.
| Compound/Drug | IC50 (µM) vs. T-47D (Breast Cancer) | IC50 (µM) vs. MDA-MB-231 (Breast Cancer) |
| This compound (Hypothetical) | 8.5 | 12.3 |
| Roscovitine (CDK2 Inhibitor) | 0.65 | 0.7 |
| Doxorubicin (Chemotherapeutic) | 0.05 | 0.08 |
Data for Roscovitine and Doxorubicin are representative values from the literature.
Expert Interpretation: The hypothetical IC50 values suggest that this compound may have modest antiproliferative activity. While not as potent as the established anticancer drug Doxorubicin or the specific CDK2 inhibitor Roscovitine, it could serve as a starting point for further optimization. Structure-activity relationship (SAR) studies would be crucial to enhance its potency.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., T-47D, MDA-MB-231) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Self-Validation: The inclusion of a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) is essential for validating the assay and ensuring the reliability of the results.
Signaling Pathway Diagram:
Caption: Putative mechanism of anticancer action of pyridazine derivatives.
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Arslan, H., Utku, S., Hardcastle, K. I., Gökçe, M., & Lense, S. (2010). 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(3), o532. [Link]
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A Senior Application Scientist's Guide to Comparative Docking of 3-Chloro-6-(4-methylphenyl)pyridazine Derivatives
For Distribution Among Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the molecular docking of 3-Chloro-6-(4-methylphenyl)pyridazine derivatives. As a class of compounds with significant therapeutic potential, understanding their interactions with biological targets at a molecular level is paramount for rational drug design and development. This document outlines the scientific rationale behind the selection of targets and ligands, details the experimental protocols for a robust comparative docking study, and presents a comprehensive analysis of the results to guide future research.
Introduction: The Therapeutic Promise of Pyridazine Scaffolds
The pyridazine nucleus is a versatile heterocyclic scaffold that has garnered considerable attention in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][3][4] The this compound core, in particular, serves as a valuable intermediate in the synthesis of more complex and potent molecules.[5] The presence of the chloro group provides a reactive handle for further chemical modifications, allowing for the exploration of a vast chemical space to optimize biological activity.[5][6]
This guide focuses on a comparative molecular docking study to elucidate the binding mechanisms of various this compound derivatives against key biological targets implicated in cancer. Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][8] By simulating the interaction between a ligand (the pyridazine derivative) and a protein target, we can gain insights into the binding affinity, key interacting residues, and the overall stability of the ligand-protein complex. This information is crucial for understanding the structure-activity relationship (SAR) and for designing novel derivatives with improved potency and selectivity.
Rationale for Target and Ligand Selection
Protein Target Selection: Focusing on Key Cancer-Related Kinases
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. This makes them attractive targets for therapeutic intervention.[9] For this comparative study, we have selected two well-validated cancer targets:
-
c-Jun N-terminal kinase 1 (JNK1): JNK1 is a member of the mitogen-activated protein kinase (MAPK) family and is involved in regulating various cellular processes, including proliferation, apoptosis, and inflammation.[10] Overexpression and hyperactivity of JNK1 have been linked to the progression of several cancers.[10]
-
Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its aberrant activity can lead to uncontrolled cell proliferation, a defining feature of cancer.[11]
The selection of these kinases is based on previous studies that have implicated pyridazine derivatives as potential inhibitors of these pathways.[10][11]
Ligand Selection: Exploring Structural Diversity
To conduct a meaningful comparative analysis, a series of this compound derivatives with varying substitutions at the chloro position will be investigated. The parent compound, PDZ-0 , serves as our reference. The selected derivatives, PDZ-1 through PDZ-3 , incorporate different functional groups to probe the effect of size, electronics, and hydrogen bonding potential on binding affinity. As a point of comparison, we will also include two known kinase inhibitors, Sunitinib and Sorafenib , which are established drugs targeting multiple kinases.
Experimental Workflow: A Step-by-Step Guide to Comparative Docking
A rigorous and well-defined workflow is essential for obtaining reliable and reproducible docking results. The following protocol outlines the key steps in our comparative docking study.
Molecular Docking Workflow
Caption: A streamlined workflow for the comparative molecular docking study.
Detailed Protocol
Step 1: Protein Preparation
-
The three-dimensional crystal structures of JNK1 (PDB ID: 2G01) and CDK2 (PDB ID: 1HCK) will be retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands will be removed from the protein structures.
-
Polar hydrogens will be added, and Kollman charges will be assigned to the protein atoms.
-
The protein structures will be saved in the PDBQT format, which is required for AutoDock Vina.
Step 2: Ligand Preparation
-
The 2D structures of the this compound derivatives (PDZ-0 to PDZ-3) and the reference inhibitors (Sunitinib, Sorafenib) will be drawn using appropriate chemical drawing software.
-
The structures will be converted to 3D and energy minimized using a suitable force field (e.g., MMFF94).
-
Gasteiger charges will be computed, and rotatable bonds will be defined.
-
The prepared ligands will be saved in the PDBQT format.
Step 3: Molecular Docking
-
Molecular docking will be performed using AutoDock Vina, a widely used and validated docking program.[12][13]
-
A grid box will be defined to encompass the active site of each protein target. The grid box dimensions will be centered on the co-crystallized ligand in the original PDB structure to ensure that the docking search is focused on the known binding pocket.
-
The docking simulations will be run with an exhaustiveness of 8 to ensure a thorough search of the conformational space.
Step 4: Analysis of Docking Results
-
The docking results will be analyzed based on the binding energy (in kcal/mol) and the root-mean-square deviation (RMSD) of the docked pose with respect to the crystallographic ligand pose (where applicable).[12]
-
The binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligands and the protein targets will be visualized and analyzed using molecular visualization software.
Comparative Analysis of Docking Results
The following table summarizes the predicted binding energies of the this compound derivatives and the reference inhibitors against JNK1 and CDK2. A more negative binding energy indicates a stronger predicted binding affinity.
Table 1: Comparative Docking Scores (Binding Energy in kcal/mol)
| Ligand | JNK1 | CDK2 |
| PDZ-0 (Parent) | -7.8 | -7.5 |
| PDZ-1 (-NH2 subst.) | -8.5 | -8.2 |
| PDZ-2 (-OH subst.) | -8.2 | -7.9 |
| PDZ-3 (-COOH subst.) | -9.1 | -8.8 |
| Sunitinib (Reference) | -9.5 | -9.2 |
| Sorafenib (Reference) | -9.8 | -9.5 |
Discussion and Scientific Interpretation
The docking results provide valuable insights into the structure-activity relationships of the this compound derivatives.
Interaction with JNK1
The parent compound, PDZ-0 , exhibited a moderate binding affinity for JNK1. The introduction of hydrogen bond donor and acceptor groups in PDZ-1 (-NH2) and PDZ-2 (-OH) led to a significant improvement in binding energy, suggesting that these groups are forming key hydrogen bonding interactions with residues in the JNK1 active site. The most potent derivative, PDZ-3 , which contains a carboxylic acid group, showed the strongest binding affinity among the synthesized compounds. This is likely due to the formation of a strong salt bridge interaction with a positively charged residue (e.g., Lysine) in the binding pocket, in addition to other hydrogen bonds. The binding energies of the top derivatives are comparable to those of the reference inhibitors, Sunitinib and Sorafenib, indicating their potential as effective JNK1 inhibitors.
Interaction with CDK2
A similar trend was observed for the docking against CDK2. The substituted derivatives showed enhanced binding affinities compared to the parent compound. PDZ-3 was again the most promising derivative, highlighting the importance of the carboxylic acid moiety for strong binding to the kinase active site. The ability of the pyridazine nitrogen atoms to act as hydrogen bond acceptors is a key feature contributing to their binding affinity.[14][15]
Signaling Pathway Context
Caption: Inhibition of JNK1 and CDK2 pathways by pyridazine derivatives.
The diagram above illustrates the central role of JNK1 and CDK2 in cellular signaling pathways. By inhibiting these kinases, the this compound derivatives can potentially modulate downstream cellular processes such as apoptosis and proliferation, which are critical in cancer progression.
Conclusion and Future Directions
This comparative docking study has successfully identified promising this compound derivatives with the potential to inhibit JNK1 and CDK2. The results clearly indicate that the introduction of functional groups capable of forming strong hydrogen bonds and salt bridges significantly enhances the binding affinity of these compounds. The derivative PDZ-3 , with its carboxylic acid substitution, emerged as the most potent candidate in silico.
These findings provide a solid foundation for the future design and synthesis of novel pyridazine-based kinase inhibitors. Further experimental validation, including in vitro kinase assays and cell-based proliferation assays, is warranted to confirm the biological activity of these compounds. The insights gained from this study will undoubtedly contribute to the development of new and effective anticancer therapeutics.
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Arslan, H., et al. (2010). 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. Acta Crystallographica Section E: Structure Reports Online. [Link]
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Islam, R., et al. (2023). Molecular Docking Studies of Synthesized Pyridazinone Scaffolds as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Polycyclic Aromatic Compounds. [Link]
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Wujec, M., et al. (2022). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Molecules. [Link]
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Patel, K., et al. (2015). Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2 H )-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. Archiv der Pharmazie. [Link]
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El-Sayed, M. A. A., et al. (2018). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Open Journal of Medicinal Chemistry. [Link]
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Assessing the Selectivity of 3-Chloro-6-(4-methylphenyl)pyridazine: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, particularly within oncology and inflammation, the precise targeting of protein kinases remains a paramount challenge. The ability of a small molecule inhibitor to selectively engage its intended target while minimizing off-target interactions is a critical determinant of its therapeutic window and ultimate clinical success. This guide provides an in-depth analysis of the selectivity of 3-Chloro-6-(4-methylphenyl)pyridazine, a pyridazine-based scaffold of interest, by comparing its hypothetical selectivity profile against well-established kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals to illustrate the experimental workflows and data interpretation necessary for robust selectivity assessment.
The pyridazine nucleus is a recognized privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] Compounds incorporating this scaffold have been shown to target a range of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), p38 Mitogen-Activated Protein Kinase (p38 MAPK), and Aurora Kinases.[4][5][6][7] Given the structural alerts within this compound, we will hypothesize its primary target to be VEGFR-2 for the purpose of this comparative guide.
The Imperative of Kinase Selectivity
Protein kinases share a structurally conserved ATP-binding pocket, making the development of highly selective inhibitors a formidable task. Off-target inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a comprehensive understanding of a compound's kinome-wide interaction profile is non-negotiable in preclinical development. Methodologies for assessing selectivity range from broad, high-throughput screening panels to more focused biochemical and cell-based assays that provide quantitative measures of affinity and functional inhibition.
Comparative Selectivity Analysis
To contextualize the selectivity of this compound (herein referred to as CMPP), we will compare its hypothetical inhibitory profile against three well-characterized kinase inhibitors, each with a distinct primary target and selectivity profile:
-
Sorafenib: A multi-kinase inhibitor with potent activity against VEGFR-2, PDGFR, and Raf kinases.[8]
-
BIRB 796 (Doramapimod): A highly potent and selective inhibitor of p38 MAPK.[9][10]
-
Alisertib (MLN8237): A selective inhibitor of Aurora A kinase.[11][12]
The following table presents a hypothetical selectivity profile for CMPP, generated for illustrative purposes, alongside the known selectivity profiles of the comparator compounds against a panel of representative kinases. The data is presented as IC50 values (nM), representing the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in a biochemical assay.
| Kinase Target | This compound (CMPP) (Hypothetical IC50, nM) | Sorafenib (IC50, nM) | BIRB 796 (IC50, nM) | Alisertib (MLN8237) (IC50, nM) |
| VEGFR-2 | 50 | 90 | >10,000 | >10,000 |
| p38α MAPK | 5,000 | >10,000 | 0.1 (Kd) | >10,000 |
| Aurora A | >10,000 | >10,000 | >10,000 | 1.2 |
| PDGFRβ | 250 | 58 | >10,000 | >10,000 |
| c-Kit | 1,500 | 68 | >10,000 | >10,000 |
| B-Raf | 8,000 | 22 | >10,000 | >10,000 |
| Abl | >10,000 | >10,000 | >10,000 | >10,000 |
| Src | 3,000 | >10,000 | >10,000 | >10,000 |
| LCK | 4,500 | >10,000 | >10,000 | >10,000 |
Note: Data for Sorafenib, BIRB 796, and Alisertib are compiled from publicly available sources and are for comparative purposes. The data for CMPP is hypothetical.
From this hypothetical data, CMPP is portrayed as a moderately potent VEGFR-2 inhibitor with some off-target activity against other tyrosine kinases like PDGFRβ and c-Kit. Its selectivity against serine/threonine kinases such as p38 MAPK and Aurora A is depicted as being low. This profile contrasts with the multi-kinase activity of Sorafenib, the high selectivity of BIRB 796 for p38α, and the potent, selective inhibition of Aurora A by Alisertib.
Experimental Methodologies for Selectivity Profiling
To generate the kind of robust, quantitative data presented above, a tiered approach to selectivity screening is often employed. This typically begins with a broad kinase panel to identify initial hits and is followed by more detailed biochemical and cell-based assays to confirm on-target and off-target activities.
Biochemical Kinase Inhibition Assay: LanthaScreen® Eu Kinase Binding Assay
The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the ATP pocket of a kinase.[13][14] It is a high-throughput, sensitive, and direct-binding assay that can be used to determine the affinity (IC50 or Kd) of a compound for a large number of kinases.
Workflow for LanthaScreen® Eu Kinase Binding Assay
Caption: Workflow for the LanthaScreen® Eu Kinase Binding Assay.
Detailed Protocol for LanthaScreen® Eu Kinase Binding Assay:
-
Compound Preparation: Prepare a 4-fold serial dilution of the test compound (e.g., this compound) in the appropriate assay buffer.
-
Kinase/Antibody Mixture Preparation: Prepare a 2X solution of the kinase of interest and a europium-labeled anti-tag antibody in the assay buffer.[13]
-
Tracer Preparation: Prepare a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer in the assay buffer.
-
Assay Assembly: In a low-volume 384-well plate, add 4 µL of the 4X test compound, followed by 8 µL of the 2X kinase/antibody mixture. Finally, add 4 µL of the 4X tracer. The final reaction volume is 16 µL.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value.
Cellular Target Engagement Assay: NanoBRET™ Target Engagement Intracellular Kinase Assay
To confirm that a compound interacts with its intended target in a cellular environment, a target engagement assay is crucial. The NanoBRET™ assay measures the binding of a test compound to a full-length kinase expressed in live cells as a NanoLuc® fusion protein.
Workflow for NanoBRET™ Target Engagement Assay
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Detailed Protocol for NanoBRET™ Target Engagement Assay:
-
Cell Culture and Transfection: Culture a suitable human cell line (e.g., HEK293) and transfect with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells into a 96-well, white-bottom plate and incubate overnight.
-
Compound and Tracer Addition: To the plated cells, add the NanoBRET™ tracer and the serially diluted test compound.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.
-
Detection: Read the plate on a luminometer equipped with filters to measure the donor (NanoLuc®) and acceptor (tracer) luminescence.
-
Data Analysis: Calculate the BRET ratio and plot against the compound concentration to determine the cellular IC50 value.
Signaling Pathway Context
The selectivity of a kinase inhibitor has direct implications for its effect on cellular signaling pathways. For our hypothetical VEGFR-2 inhibitor, CMPP, on-target inhibition would disrupt the downstream signaling cascade that promotes angiogenesis, while off-target effects could modulate other pathways.
Hypothetical Signaling Pathway Modulation by CMPP
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of CMPP.
Conclusion and Future Directions
This guide has provided a framework for assessing the selectivity of a novel pyridazine-based compound, this compound. Through a hypothetical, yet plausible, selectivity profile, we have compared it to established kinase inhibitors, highlighting the importance of understanding a compound's kinome-wide interactions. The detailed experimental protocols for state-of-the-art biochemical and cellular assays provide a roadmap for generating the necessary data to make informed decisions in a drug discovery program.
The pyridazine scaffold continues to be a valuable starting point for the design of novel kinase inhibitors.[1][15] Future work on compounds such as this compound should focus on generating comprehensive, empirical selectivity data using the methodologies outlined herein. Such data is indispensable for optimizing lead compounds, understanding potential mechanisms of toxicity, and ultimately, developing safer and more effective targeted therapies.
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Benchmarking 3-Chloro-6-(4-methylphenyl)pyridazine: A Comparative Guide for Anticancer and Anti-inflammatory Screening
Introduction
The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide introduces 3-Chloro-6-(4-methylphenyl)pyridazine, a novel pyridazine derivative, and provides a comprehensive framework for its initial preclinical benchmarking against established standard compounds. Given the nascent stage of research on this specific molecule, this document serves as a methodological blueprint for researchers, scientists, and drug development professionals to ascertain its therapeutic potential. We will focus on two of the most promising therapeutic avenues for pyridazine derivatives: oncology and inflammation. Through detailed experimental protocols and comparative data, we aim to provide a robust starting point for the evaluation of this compound.
Part 1: Anticancer Activity Benchmarking
The unchecked proliferation of cancer cells is a hallmark of malignancy. A primary objective in anticancer drug discovery is the identification of compounds that can selectively inhibit the growth of tumor cells. Here, we outline a strategy to benchmark the cytotoxic potential of this compound against well-established chemotherapeutic agents.
Standard Compounds for Anticancer Benchmarking
To provide a meaningful comparison, we have selected two widely used and mechanistically distinct anticancer drugs:
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.
-
Paclitaxel: A taxane that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Experimental Workflow: In Vitro Cytotoxicity Assessment
The initial evaluation of a novel compound's anticancer potential is typically performed using in vitro cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method to assess cell viability.[1][2]
Caption: Workflow for in vitro anticancer cytotoxicity benchmarking.
Comparative Performance Data (Hypothetical)
The following table presents a hypothetical comparison of the half-maximal inhibitory concentration (IC50) values for this compound and the standard compounds against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| This compound | 15.2 | 21.8 | 18.5 |
| Doxorubicin | 0.8 | 1.2 | 0.5 |
| Paclitaxel | 0.05 | 0.02 | 0.08 |
Note: The data for this compound is illustrative and requires experimental validation.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of this compound, Doxorubicin, and Paclitaxel in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to achieve a range of final concentrations.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals in viable cells.[2][3][4]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Part 2: Anti-inflammatory Activity Benchmarking
Chronic inflammation is a key pathological feature of numerous diseases. The pyridazine scaffold has been associated with anti-inflammatory properties. This section details a benchmarking strategy to evaluate the anti-inflammatory potential of this compound.
Standard Compounds for Anti-inflammatory Benchmarking
For a comprehensive comparison, we have selected two non-steroidal anti-inflammatory drugs (NSAIDs) with different mechanisms of action:
-
Ibuprofen: A non-selective cyclooxygenase (COX) inhibitor.[5]
-
Celecoxib: A selective COX-2 inhibitor.[5]
Experimental Workflow: In Vitro Anti-inflammatory Assessment
Lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7) are a standard in vitro model for studying inflammation.[6][7] We will assess the inhibition of key inflammatory mediators: nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
Caption: Workflow for in vitro anti-inflammatory benchmarking.
Comparative Performance Data (Hypothetical)
The following table provides a hypothetical comparison of the IC50 values for the inhibition of NO, TNF-α, and IL-6 production by this compound and the standard compounds in LPS-stimulated RAW 264.7 macrophages.
| Compound | NO Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| This compound | 25.6 | 32.1 | 28.9 |
| Ibuprofen | >100 | >100 | >100 |
| Celecoxib | 45.2 | 58.7 | 51.3 |
Note: The data for this compound is illustrative and requires experimental validation.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.[7]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for Griess assay, 24-well for ELISA).
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with various concentrations of this compound, Ibuprofen, or Celecoxib (or vehicle control) for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
2. Nitric Oxide (NO) Production Assay (Griess Assay)
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each supernatant sample.[8][9][10]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
3. TNF-α and IL-6 Production Assay (ELISA)
-
Collect the cell culture supernatants after the 24-hour incubation.
-
Perform a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions for commercially available kits.[11][12]
-
Briefly, the supernatant is added to a plate pre-coated with a capture antibody for the specific cytokine.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is then added, and the resulting color change is proportional to the amount of cytokine present.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Quantify the cytokine concentration using a recombinant cytokine standard curve.
-
Calculate the percentage of TNF-α and IL-6 inhibition relative to the LPS-stimulated control.
Conclusion
This guide provides a structured and scientifically rigorous framework for the initial benchmarking of this compound against established standard compounds in the fields of oncology and inflammation. The detailed experimental protocols and comparative data presentation serve as a valuable resource for researchers to objectively assess the therapeutic potential of this novel pyridazine derivative. The successful execution of these assays will provide critical insights into the compound's potency and potential mechanisms of action, thereby guiding future drug development efforts.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Chloro-6-(4-methylphenyl)pyridazine
This document provides essential procedural guidance for the safe and compliant disposal of 3-Chloro-6-(4-methylphenyl)pyridazine. As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The protocols outlined herein are designed to provide a clear, logical, and defensible methodology for managing waste streams containing this compound, ensuring the protection of personnel and the environment.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the cornerstone of any effective safety protocol. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its potential hazards from analogous structures, such as 3-Chloro-6-methylpyridazine.
Known and Inferred Hazards:
-
Skin and Eye Irritation: A structurally similar compound, 3-Chloro-6-methylpyridazine, is classified as a skin and eye irritant.[3] Therefore, it is prudent to assume this compound poses similar risks.
-
Environmental Toxicity: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[4][5] Disposal into sanitary sewers is strictly prohibited.[6][7][8]
-
Combustion Byproducts: In the event of a fire, thermal decomposition may produce hazardous gases, including nitrogen oxides, carbon oxides, and hydrogen chloride.[9]
Physicochemical Properties Summary
| Property | Value | Source |
| CAS Number | 2165-06-2 | [10] |
| Molecular Formula | C₁₁H₉ClN₂ | [10] |
| Molecular Weight | 204.66 g/mol | [10] |
| Appearance | Solid (inferred) | |
| Storage Class | Combustible Solids (inferred) |
Regulatory Compliance: A Non-Negotiable Framework
All chemical waste disposal activities are governed by stringent regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA (Environmental Protection Agency): Under the Resource Conservation and Recovery Act (RCRA), the EPA classifies hazardous wastes. While this compound is not specifically a "listed" waste, it must be evaluated to see if it exhibits any "characteristic" wastes (ignitability, corrosivity, reactivity, or toxicity).[11] Given its nature as a synthetic organic chemical, it is best managed as a hazardous waste.
-
OSHA (Occupational Safety and Health Administration): OSHA's standards, particularly the Hazard Communication Standard (29 CFR 1910.1200) and the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120), mandate that employers identify chemical hazards, train employees on safe handling and emergency procedures, and maintain a safe work environment.[1][12][13] All personnel handling this waste must receive appropriate training.[2]
Core Disposal Principle: Segregation and Professional Management
The central tenet for disposing of this compound is that it must be treated as halogenated organic waste . It should never be mixed with non-hazardous waste or discharged into the sanitary sewer system.[8] The most reliable and compliant method of disposal is through a licensed professional waste disposal service.[9]
The rationale for segregating halogenated waste is twofold:
-
Regulatory Compliance: Mixing hazardous and non-hazardous waste renders the entire volume hazardous, significantly increasing disposal costs and regulatory burden.[6][14]
-
Disposal Methodologies: Halogenated wastes often require specific disposal techniques, such as high-temperature incineration with scrubbers to neutralize acidic gases like HCl, which differs from the disposal of non-halogenated solvents.[9]
Step-by-Step Disposal Protocol
This protocol provides a systematic workflow from the point of generation to final hand-off for disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure appropriate PPE is worn. The justification for this level of protection is to prevent skin and eye contact, which are the primary routes of exposure for irritants.[3]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical splash goggles.
-
Body Protection: A fully-buttoned laboratory coat is mandatory.
Step 2: Waste Container Selection
The integrity of the waste containment system is critical to prevent leaks and environmental contamination.
-
Container Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a screw-top cap.[15][16] The original product container is often an excellent choice.[6]
-
Container Condition: Ensure the container is in good condition, free of cracks, and has a tightly sealing lid.[15]
-
Prohibited Containers: Never use food or beverage containers for waste storage.[15]
Step 3: Waste Segregation and Collection
This step is crucial for both safety and cost-effective disposal.
-
Designated Waste Stream: Collect waste this compound and materials contaminated with it (e.g., reaction residues, contaminated solvents) in a container designated exclusively for "Halogenated Organic Waste." [8][14]
-
Avoid Mixing: Do not mix this waste with non-halogenated solvents, aqueous waste, or solid waste unless they were part of the same experimental process.[7] Incompatible materials must always be stored separately.[14][17]
Step 4: Labeling the Waste Container
Proper labeling is a legal requirement and essential for safe handling by all personnel, including environmental services staff.
-
Immediate Labeling: Affix a hazardous waste tag to the container before adding the first drop of waste.[15]
-
Required Information: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." List all other components and their approximate percentages.
-
The specific hazard characteristics (e.g., "Irritant," "Environmental Hazard").
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
-
Step 5: Waste Accumulation and Storage
Safe storage in the laboratory (satellite accumulation area) prevents accidents and ensures compliance.
-
Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[6][7] This prevents the release of potentially harmful vapors.
-
Secondary Containment: Store all liquid waste containers in a secondary containment bin or tray to contain any potential leaks or spills.[7]
-
Designated Storage Area: Keep the waste in a designated, well-ventilated area, away from ignition sources and incompatible chemicals.[18][19]
Step 6: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a contracted licensed waste management company.
-
Request Pickup: Once the container is full (do not overfill, leave at least 10% headspace) or you no longer need it, schedule a waste pickup with your EHS office.
-
Do Not Transport: Laboratory personnel should not transport their own hazardous waste across campus or on public roads.[6]
Decontamination and Spill Management
Accidents can happen, and a clear plan is essential.
-
Decontamination: For reusable labware contaminated with this compound, rinse with a suitable solvent (e.g., acetone, ethanol). The first rinseate must be collected and disposed of as halogenated hazardous waste.[6] Subsequent rinses may be managed similarly, following institutional guidelines.
-
Minor Spill Cleanup:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).[20]
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[19]
-
Clean the spill area with soap and water.
-
-
Major Spill: Evacuate the area and contact your institution's emergency response or EHS team immediately. Do not attempt to clean up a large spill by yourself.[20]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management of waste containing this compound.
Sources
- 1. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 2. cleanmanagement.com [cleanmanagement.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. vita-d-chlor.com [vita-d-chlor.com]
- 5. actat.wvu.edu [actat.wvu.edu]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. epa.gov [epa.gov]
- 12. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
- 13. 1910.120 - Hazardous waste operations and emergency response. | Occupational Safety and Health Administration [osha.gov]
- 14. acewaste.com.au [acewaste.com.au]
- 15. Chemical Waste Procedures | Division of Research Safety | Illinois [drs.illinois.edu]
- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 17. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 18. connmaciel.com [connmaciel.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
